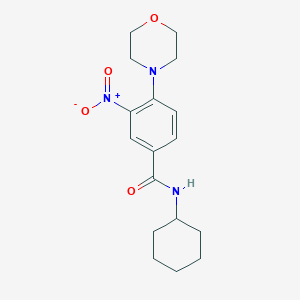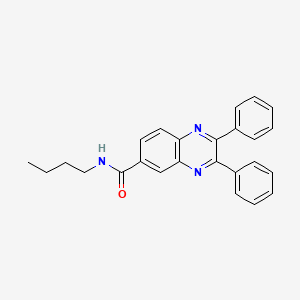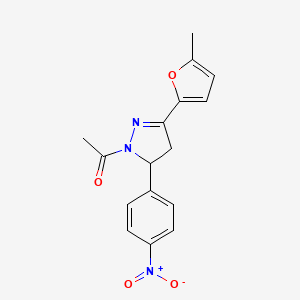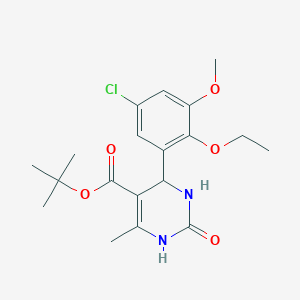
N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Overview
Description
N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been found to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. In drug discovery, N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride is not fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cell growth and survival. N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a key role in cancer cell growth and survival. Additionally, N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of cognitive function and memory, and the modulation of energy metabolism. N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride is its versatility, as it can be used in a variety of research applications. Additionally, N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride. One area of interest is the development of new analogs of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride with improved properties, such as increased solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the effects of N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride on cancer cells and neuronal function. Additionally, N~1~-(3-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride could be further explored as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNITCIXGKIHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140655.png)
![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4140662.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4140689.png)
![3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4140698.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)
![3-(2-chlorobenzyl)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140712.png)




![10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B4140738.png)
![2-[3-[2-(4-benzyl-1-piperidinyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-ethylacetamide](/img/structure/B4140747.png)

